
(R)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a Boc-protected aminomethyl group at the 3-position of the tetrahydroisoquinoline ring system. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-1,2,3,4-tetrahydroisoquinoline.
Protection of the Amine Group: The amine group of the starting material is protected using Boc anhydride in the presence of a base such as triethylamine. This step results in the formation of ®-Boc-1,2,3,4-tetrahydroisoquinoline.
Formylation: The protected amine is then subjected to formylation using formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the aminomethyl group at the 3-position.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of ®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce different substituents at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the development of novel materials and as a precursor in the production of fine chemicals.
作用机制
The mechanism of action of ®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target.
相似化合物的比较
Similar Compounds
(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline: The enantiomer of the compound with similar chemical properties but different biological activities.
3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline: The racemic mixture containing both ® and (S) enantiomers.
N-Boc-1,2,3,4-tetrahydroisoquinoline: A similar compound without the aminomethyl group at the 3-position.
Uniqueness
®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline is unique due to its chiral nature and the presence of the Boc-protected aminomethyl group. This makes it a valuable intermediate in asymmetric synthesis and a useful tool in stereochemical studies.
属性
IUPAC Name |
tert-butyl N-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13-8-11-6-4-5-7-12(11)9-16-13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPJFZLSLVQET-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CC2=CC=CC=C2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
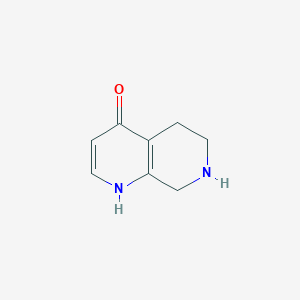
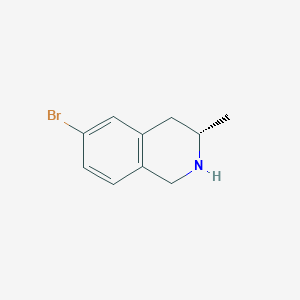
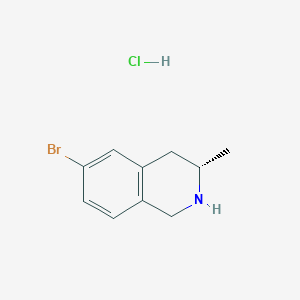
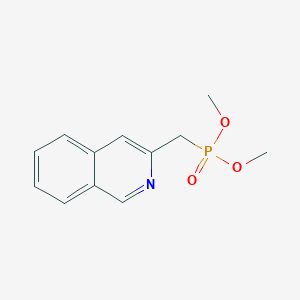
![5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester](/img/structure/B8188471.png)
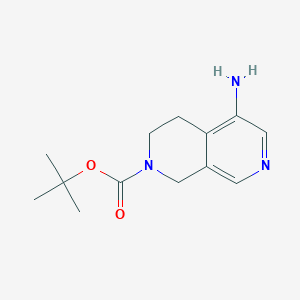
![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188481.png)
![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride](/img/structure/B8188489.png)
![1-(6-chloro-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188496.png)
![5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride](/img/structure/B8188509.png)
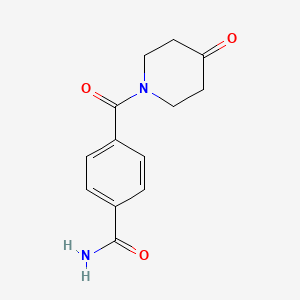
![Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B8188531.png)
![(S)-4-Boc-6-Amino-[1,4]oxazepane](/img/structure/B8188544.png)

